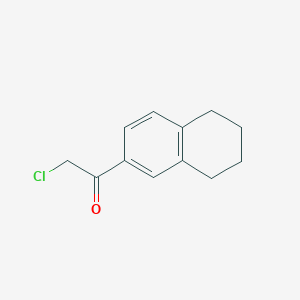

2-Chloro-1-(5,6,7,8-tétrahydronaphtalén-2-yl)éthanone

Vue d'ensemble

Description

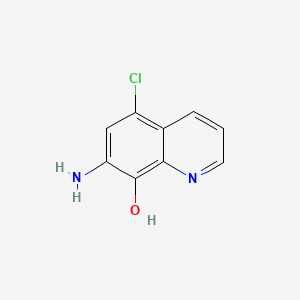

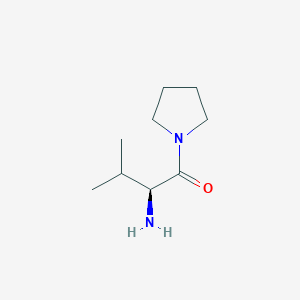

“2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone” is a chemical compound with the molecular formula C12H13ClO . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H13ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 . This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.69 . It is a powder at room temperature . The melting point is between 63-65 degrees Celsius .Applications De Recherche Scientifique

Synthèse de dérivés d'indole

Les dérivés d'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . L'application de dérivés d'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années .

Activité antivirale

Les dérivés d'indole possèdent diverses activités biologiques, notamment une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkylsubstitués-1H-indole-2-carboxylate substitués ont été préparés et rapportés comme agents antiviraux .

Activité anti-inflammatoire

Certains dérivés d'indole ont montré des activités anti-inflammatoires et analgésiques . Par exemple, les composés (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des activités anti-inflammatoires et analgésiques avec un faible index ulcérogène .

Activité antioxydante

Les dérivés d'indole présentent également une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.

Activité antimicrobienne

Les dérivés d'indole se sont avérés posséder une activité antimicrobienne . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.

Activité antituberculeuse

Certains dérivés d'indole ont montré des activités antituberculeuses . La tuberculose est une maladie infectieuse grave, et le développement de nouveaux médicaments pour la traiter est un domaine de recherche important.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to other tetralin compounds , which are known to interact with various receptors in the body

Mode of Action

Based on its structural similarity to other tetralin compounds, it may interact with its targets to induce changes at the molecular level . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Tetralin compounds are known to be involved in a variety of biological activities . The downstream effects of these pathways would depend on the specific targets and the cellular context.

Result of Action

Based on its structural similarity to other tetralin compounds, it may have a variety of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone These factors could include the pH of the environment, the presence of other molecules, and the temperature

Analyse Biochimique

Biochemical Properties

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and differentiation .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become prominent beyond certain dosage levels .

Metabolic Pathways

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Additionally, the compound may alter metabolic flux and metabolite levels, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is essential for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The subcellular distribution can affect the compound’s interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJVCMUNCFFQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282755 | |

| Record name | 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5803-67-8 | |

| Record name | 5803-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)